

3-(Trifluoromethyl)thiophenol molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Trifluoromethyl)thiophenol

Cat. No.: B1345641

[Get Quote](#)

An In-depth Technical Guide to 3-(Trifluoromethyl)thiophenol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the molecular characteristics, synthesis, and applications of 3-(Trifluoromethyl)thiophenol.

Molecular Structure and Properties

3-(Trifluoromethyl)thiophenol, also known as 3-mercaptobenzotrifluoride, is an organofluorine compound featuring a trifluoromethyl group (-CF₃) and a thiol group (-SH) attached to a benzene ring at the meta position.^[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the thiol functionality and the aromatic ring.

Molecular Identifiers and Weight

Identifier	Value
IUPAC Name	3-(trifluoromethyl)benzenethiol ^{[1][2][3]}
CAS Number	937-00-8 ^{[1][2][3][4]}
Molecular Formula	C ₇ H ₅ F ₃ S ^{[1][2][3][4][5][6]}
Molecular Weight	178.17 g/mol ^{[6][7]}
SMILES	C1=CC(=CC(=C1)S)C(F)(F)F ^[1]
InChI Key	SCURCOWZQJIUGR-UHFFFAOYSA-N ^{[1][2]}

Physicochemical Properties

The following table summarizes key physicochemical data for **3-(Trifluoromethyl)thiophenol**.

Property	Value
Appearance	Clear, colorless to light yellow liquid ^{[2][7]}
Boiling Point	62 °C at 11 torr ^[4]
	71-72 °C at 20 mmHg ^{[7][8]}
	161-163 °C at 1013 hPa ^[1]
Density	1.314 g/cm ³ ^[4]
Refractive Index	1.4875-1.4925 @ 20°C ^[2]
Flash Point	63 °C ^[4]
pKa	5.74 ± 0.10 (Predicted) ^[7]

Role in Research and Drug Development

The trifluoromethyl group is a critical functional group in modern medicinal chemistry.^[9] Its inclusion in a molecule can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are desirable properties for drug candidates.^{[10][11]}

3-(Trifluoromethyl)thiophenol serves as a versatile building block and scaffold in drug discovery.^[4] Its derivatives have been explored for various therapeutic applications:

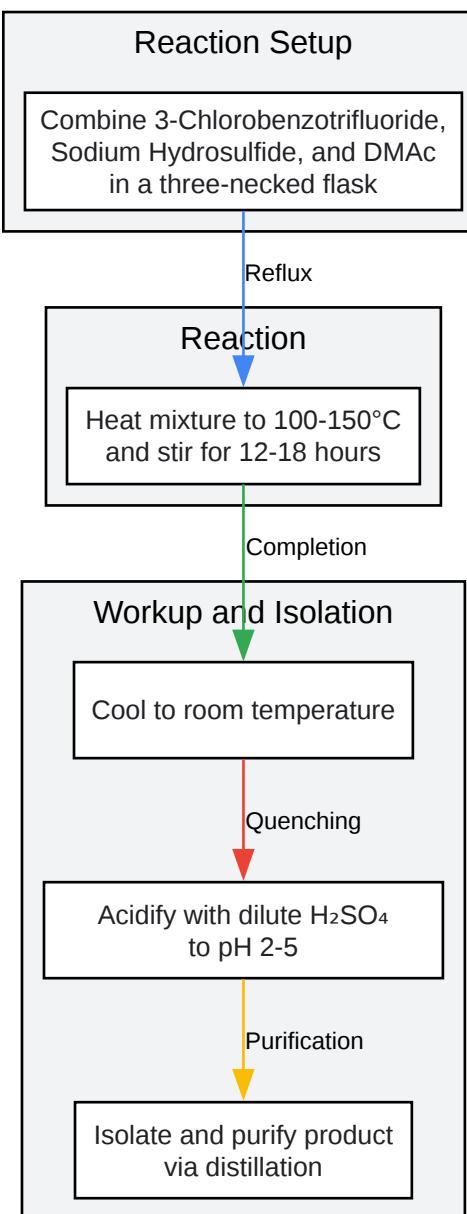
- Antimicrobial Agents: The unique electronic properties imparted by the -CF₃ and -SH groups have led to the investigation of its derivatives as potential agents against various bacteria and fungi.^[4]
- Anticancer Agents: Modified forms of **3-(Trifluoromethyl)thiophenol** have demonstrated potential for inhibiting cancer cell growth.^[4]
- Herbicides: It is used as a reactant in the synthesis of 2-azolyl-4-phenoxyypyrimidines, which act as highly active herbicides.^{[7][10]}

Experimental Protocols

This section details common experimental procedures involving **3-(Trifluoromethyl)thiophenol**.

Synthesis via Nucleophilic Aromatic Substitution

A common method for preparing substituted thiophenols involves the reaction of a halogenated benzene derivative with a sulfur nucleophile, such as sodium hydrosulfide or potassium hydrosulfide. The following is a representative protocol adapted from a general method for substituted thiophenol synthesis.


Materials:

- 3-Chlorobenzotrifluoride (or other suitable 3-halobenzotrifluoride)
- Sodium hydrosulfide (NaSH)
- N,N'-dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO) as solvent
- Dilute sulfuric acid (H₂SO₄)
- Standard laboratory glassware for reflux and distillation

Procedure:

- In a three-necked flask equipped with a condenser and a stirrer, combine 3-chlorobenzotrifluoride (1.0 eq) and sodium hydrosulfide (1.5-2.0 eq).
- Add N,N'-dimethylacetamide as the solvent.
- Heat the reaction mixture to 100-150°C and stir for 12-18 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly add dilute sulfuric acid under stirring to acidify the mixture to a pH of 2-5.^[5]
- The product, **3-(Trifluoromethyl)thiophenol**, can then be isolated and purified by distillation.^[5]

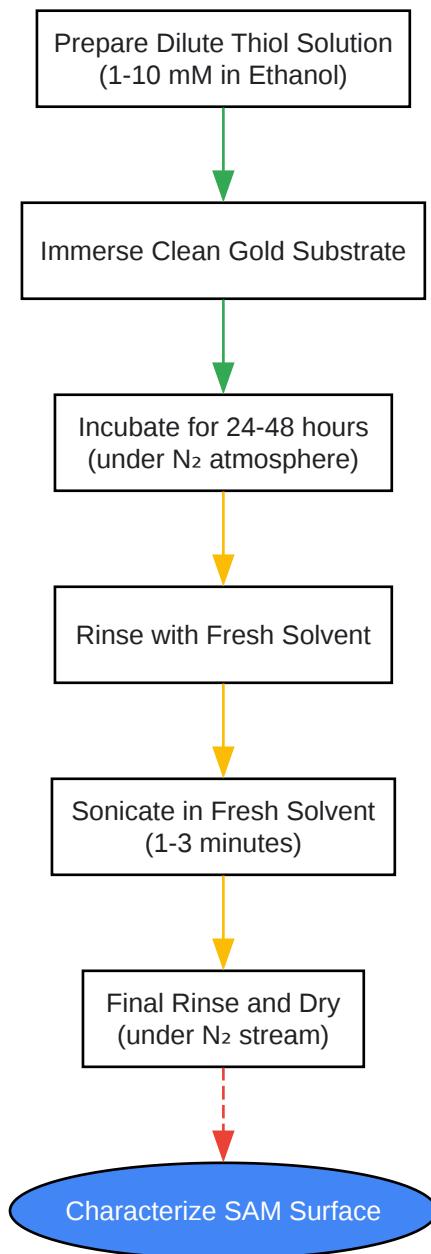
Below is a workflow diagram illustrating this synthesis process.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-(Trifluoromethyl)thiophenol**.

Formation of Self-Assembled Monolayers (SAMs)

Thiols readily form self-assembled monolayers on gold surfaces, a technique widely used in material science and nanotechnology.^{[4][12]} **3-(Trifluoromethyl)thiophenol** can be used to create functionalized surfaces with tailored properties.


Materials:

- Clean gold-coated substrate (e.g., gold on silicon or glass)
- **3-(Trifluoromethyl)thiophenol**
- 200 proof ethanol (or another suitable solvent like toluene)
- Clean containers, tweezers, and a sonicator

Procedure:

- Prepare a dilute solution of **3-(Trifluoromethyl)thiophenol** (e.g., 1-10 mM) in ethanol.
- Using clean tweezers, immerse the gold substrate into the thiol solution. Ensure the substrate is fully submerged.
- To promote the formation of a well-ordered monolayer, it is advisable to backfill the container with an inert gas like dry nitrogen and seal it.
- Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer assembly times generally result in more densely packed and ordered monolayers.[\[13\]](#)
- After the assembly period, remove the substrate from the solution with tweezers.
- Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
- Sonicate the sample in fresh ethanol for 1-3 minutes to further remove physisorbed material.[\[13\]](#)
- Perform a final rinse with ethanol and gently dry the substrate under a stream of dry nitrogen gas.

The logical relationship for SAM formation is visualized below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for forming a SAM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 2. Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07316B [pubs.rsc.org]
- 3. [pubs.rsc.org](#) [pubs.rsc.org]
- 4. Buy 3-(Trifluoromethyl)thiophenol | 937-00-8 [smolecule.com]
- 5. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
- 6. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. [researchgate.net](#) [researchgate.net]
- 8. [mdpi.com](#) [mdpi.com]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [researchgate.net](#) [researchgate.net]
- 13. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- To cite this document: BenchChem. [3-(Trifluoromethyl)thiophenol molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345641#3-trifluoromethyl-thiophenol-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com